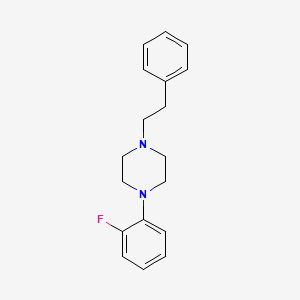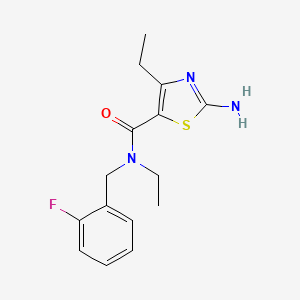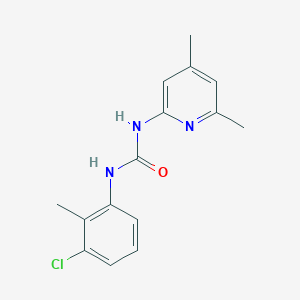![molecular formula C13H13N3O3S B5421943 ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate](/img/structure/B5421943.png)
ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate is a chemical compound used in scientific research for its potential therapeutic applications. This compound has been studied extensively for its mechanism of action and physiological effects.
作用机制
The mechanism of action of Ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, it has been shown to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane and inhibiting specific enzymes.
实验室实验的优点和局限性
The advantages of using Ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate in lab experiments include its potential therapeutic applications, its ability to inhibit specific enzymes and signaling pathways, and its antimicrobial properties. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the research on Ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. Another direction is to study its toxicity and safety in vivo to determine its potential use in clinical settings. Additionally, further studies can be conducted to explore its structure-activity relationship and to develop more potent analogs with improved therapeutic properties.
In conclusion, this compound is a chemical compound with potential therapeutic applications in various diseases. It has been studied extensively for its mechanism of action and physiological effects. However, further studies are needed to determine its safety and efficacy in vivo and to develop more potent analogs with improved therapeutic properties.
合成方法
Ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate can be synthesized through a multistep process involving the reaction of 3-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with methyl isothiocyanate and ethyl oxalyl chloride. The final product is obtained through the reaction of the intermediate product with ethyl alcohol.
科学研究应用
Ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been studied for its antimicrobial properties against various bacterial and fungal strains.
属性
IUPAC Name |
ethyl 3-methyl-5-(pyridine-3-carbonylamino)-1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-3-19-13(18)10-8(2)16-20-12(10)15-11(17)9-5-4-6-14-7-9/h4-7H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMBEMGFJMJAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,3-dimethyl-2-furamide](/img/structure/B5421867.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5421872.png)

![1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5421879.png)
![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5421921.png)
![4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl acetate](/img/structure/B5421936.png)
![4-{2-[2-(2-chloro-3,4-dimethoxyphenyl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5421947.png)
![N-{3-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5421960.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-pyridin-3-ylacetamide](/img/structure/B5421963.png)



![ethyl 3-{4-[2-(4-sec-butylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5421990.png)
